![molecular formula C19H22O6 B5779655 methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5779655.png)
methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound with a molecular formula of C19H22O6 . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common method includes the esterification of 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with 3,3-dimethyl-2-oxobutanoic acid in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving the desired quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
1. Antioxidant Properties
Research indicates that compounds similar to methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate exhibit strong antioxidant activities. These properties are attributed to the presence of the chromene moiety, which can scavenge free radicals and reduce oxidative stress in cells. Such activities are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
Studies have shown that derivatives of chromene compounds can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases such as arthritis and asthma .
3. Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has been documented in several studies. By targeting specific signaling pathways involved in cell proliferation and survival, this compound could serve as a lead compound for the development of new anticancer agents .
Applications in Medicinal Chemistry
1. Drug Development
This compound can be utilized as a scaffold for designing novel pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.
2. Natural Product Synthesis
The compound can also be employed in synthesizing other biologically active natural products. Its functional groups facilitate various chemical reactions, making it a versatile intermediate in organic synthesis .
Agricultural Applications
1. Pesticide Development
Given its biological activity, this compound may have applications as a natural pesticide or herbicide. Its ability to affect plant growth or pest behavior could be explored further to develop eco-friendly agricultural solutions .
Material Science Applications
1. Polymer Chemistry
The unique properties of this compound could be advantageous in polymer chemistry for developing new materials with specific functionalities. Its structure may impart desirable characteristics such as UV stability or enhanced mechanical properties when incorporated into polymer matrices .
Case Studies
Mechanism of Action
The mechanism of action of methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-(3,3-Dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound belonging to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H24O4
- Molecular Weight : 356.42 g/mol
- CAS Number : Not specifically listed in the provided sources, but related compounds can be referenced for context.
Structural Features
The structural components include:
- A chromenone backbone, which is often associated with antioxidant and anti-inflammatory properties.
- A dimethyl-2-oxobutoxy side chain that may influence its solubility and biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that compounds with similar chromenone structures exhibit significant antiproliferative activity against various cancer cell lines.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- It has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
- Case Studies :
Antioxidant Activity
Chromone derivatives are recognized for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects
Research has suggested that this compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This could have implications in treating conditions like arthritis and other inflammatory diseases.
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Research Findings
- Antiproliferative Studies :
- Mechanistic Insights :
Properties
IUPAC Name |
methyl 2-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxochromen-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-11-13-7-6-12(24-10-16(20)19(2,3)4)8-15(13)25-18(22)14(11)9-17(21)23-5/h6-8H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBBQNFQVXYECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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